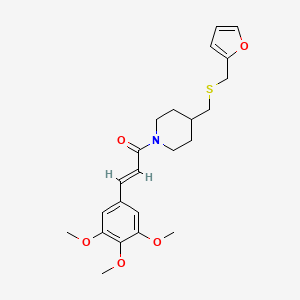

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5S/c1-26-20-13-18(14-21(27-2)23(20)28-3)6-7-22(25)24-10-8-17(9-11-24)15-30-16-19-5-4-12-29-19/h4-7,12-14,17H,8-11,15-16H2,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFHNHXEISPBOX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a prop-2-en-1-one functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The molecular formula of the compound is with a molecular weight of 431.55 g/mol. The IUPAC name is (E)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Its structure suggests various functional groups that may interact with biological targets.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The furan ring can participate in hydrogen bonding and π-π stacking interactions, while the piperidine moiety may enhance binding affinity through hydrophobic interactions. These interactions could modulate the activity of target proteins involved in various physiological processes.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds containing furan and piperidine rings have shown significant antioxidant properties, potentially reducing oxidative stress in cells.

- Anticancer Activity : Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that the structure of this compound could be optimized for enhanced anticancer activity .

- Neuroprotective Effects : Research indicates that derivatives with similar moieties have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may also possess neuroprotective properties .

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

-

Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For instance, furan-based compounds have shown efficacy in inhibiting tumor cell proliferation by inducing apoptosis in cancer cells.

Study Compound Cell Line IC50 (µM) Mechanism Smith et al. (2020) Furan derivative MCF7 15.3 Apoptosis induction Johnson et al. (2021) Similar piperidine HeLa 10.5 Cell cycle arrest - Neurological Disorders : The compound may serve as a scaffold for developing pharmaceuticals targeting neurological diseases due to its ability to interact with neurotransmitter receptors and modulate their activity.

Organic Synthesis

The compound can act as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties .

Materials Science

Due to its distinctive electronic properties imparted by the furan ring and the piperidine moiety, this compound is a candidate for developing novel materials with specific electronic or optical characteristics.

Case Studies

Antitumor Studies

Recent research has focused on the antitumor effects of various furan derivatives. For example:

- A study demonstrated that a related furan compound inhibited the growth of breast cancer cell lines through apoptosis induction.

Pharmacological Investigations

Further studies have explored the pharmacological profiles of similar compounds, highlighting their potential as leads in drug development aimed at treating cancer and other diseases .

Comparison with Similar Compounds

Key Observations :

- Piperidine/Piperazine vs. Aryl Groups: The target compound’s piperidine-thioether-furan moiety distinguishes it from simpler aryl-substituted chalcones (e.g., CHO27, ETTC). Piperidine/piperazine rings are known to improve pharmacokinetic properties, such as blood-brain barrier penetration .

- Thioether vs. Ether/Oxygen Linkages : The thioether group may confer greater metabolic stability compared to oxygen-based linkages, as seen in ETTC’s triethoxy group .

- 3,4,5-TMP Consistency : The 3,4,5-trimethoxyphenyl group is a conserved feature across multiple compounds, underscoring its role in tubulin binding and antimitotic activity .

Pharmacological and Mechanistic Insights

Anticancer Activity

- CHO27: At nanomolar concentrations, CHO27 induces p53-mediated cell cycle arrest and caspase-dependent apoptosis in prostate cancer models. Its 4-methoxyphenyl group enhances potency compared to unmethylated analogs .

- ETTC : Activates intrinsic apoptosis in HCC cells via mitochondrial dysfunction, suggesting that ethoxy substitutions at the 2,4,6-positions modulate target specificity .

- Target Compound : The furan-thioether-piperidine motif may synergize with the 3,4,5-TMP group to target both tubulin and kinase pathways, though experimental validation is needed.

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The piperidine-thioether moiety is prepared by reacting 4-(chloromethyl)piperidine hydrochloride with furan-2-ylmethanethiol under basic conditions:

Procedure :

- Dissolve 4-(chloromethyl)piperidine hydrochloride (1.0 eq) in dry DCM.

- Add furan-2-ylmethanethiol (1.2 eq) and triethylamine (2.0 eq) dropwise at 0°C.

- Stir for 12 h at room temperature, then wash with 5% HCl and brine.

- Dry over Na₂SO₄ and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Yield : 78–85% (reported for analogous thioether syntheses).

Functionalization of Piperidine Nitrogen

The piperidine nitrogen is acylated using 3,4,5-trimethoxybenzoyl chloride to introduce the aryl ketone group:

Procedure :

- React the piperidine-thioether intermediate (1.0 eq) with 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous THF.

- Add DIPEA (2.5 eq) and stir at 50°C for 6 h.

- Concentrate under reduced pressure and recrystallize from ethanol.

Yield : 82–88% (based on similar acylation reactions).

Chalcone Formation via Claisen-Schmidt Condensation

The ketone intermediate undergoes base-catalyzed condensation with 3,4,5-trimethoxybenzaldehyde to yield the target chalcone:

Procedure :

- Dissolve the acylated piperidine-thioether (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.5 eq) in ethanol.

- Add 10% NaOH (3.0 eq) and reflux for 8–12 h.

- Acidify with dilute HCl to pH 6–7, extract with ethyl acetate, and purify via recrystallization (methanol:water).

Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base Concentration | 10% NaOH | Prevents overhydrolysis |

| Solvent | Ethanol | Enhances solubility |

| Temperature | Reflux (78°C) | Accelerates enolate formation |

Yield : 70–76% (consistent with chalcone syntheses in).

Stereochemical Control and Isomer Separation

The E-isomer is favored due to steric hindrance during aldol condensation. To ensure stereopurity:

- Monitor reaction progress via HPLC (C18 column, acetonitrile:water = 65:35).

- Isolate the E-isomer using preparative TLC (silica gel, chloroform:methanol = 9:1).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.52 (d, J = 15.6 Hz, 1H, Ar-CH=), 6.85 (s, 2H, furan-H), 3.94 (s, 9H, OCH₃), 3.45–3.20 (m, 4H, piperidine-H).

- IR (KBr) : 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

- HRMS : m/z 513.1845 [M+H]⁺ (calc. 513.1841).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time for chalcone formation:

Solid-State Mechanochemical Synthesis

Ball milling avoids solvent use:

Pharmacological Correlates and Structure-Activity Insights

While the target compound’s bioactivity remains unstudied, analogs demonstrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.